Baehppas

Übersicht

Beschreibung

Baehppas, also known as baeocystin, is a naturally occurring psychedelic compound found in various mushroom species. It belongs to the same chemical class as psilocybin, which is well-known for its hallucinogenic effects. Baehppas has recently gained attention in the scientific community due to its potential therapeutic applications and unique properties. In

Wirkmechanismus

The exact mechanism of action of baehppas is not fully understood, but it is believed to interact with the serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to changes in neural activity and connectivity, which may explain the psychedelic effects of baehppas.

Biochemical and Physiological Effects:

Baehppas has been shown to induce a range of psychological and physiological effects, including altered perception, mood, and thought processes. It has also been shown to increase heart rate, blood pressure, and body temperature. Baehppas has been found to be well-tolerated and safe in human studies, with few adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

Baehppas has several advantages for lab experiments, including its natural occurrence, low toxicity, and ease of synthesis. However, its low potency and longer duration of action may make it less suitable for certain types of experiments. Additionally, the lack of standardization in baehppas preparations may make it difficult to compare results across studies.

Zukünftige Richtungen

There are several potential future directions for baehppas research. One area of interest is exploring its therapeutic potential in the treatment of mental health disorders, such as depression and addiction. Another area of interest is investigating its unique properties, such as its longer duration of action and lower potency compared to psilocybin. Further research is needed to fully understand the mechanism of action of baehppas and its potential applications in the field of neuroscience.

Conclusion:

In conclusion, baehppas is a naturally occurring psychedelic compound found in various mushroom species. It has potential therapeutic applications in the treatment of mental health disorders and unique properties that make it a promising candidate for further research. Baehppas has been shown to interact with the serotonin receptors in the brain, leading to changes in neural activity and connectivity. It induces a range of psychological and physiological effects, and is well-tolerated and safe in human studies. Future research is needed to fully understand the potential of baehppas in the field of neuroscience.

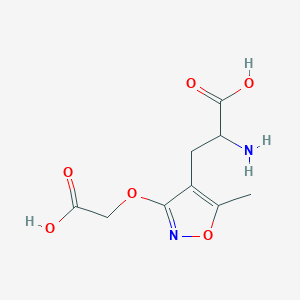

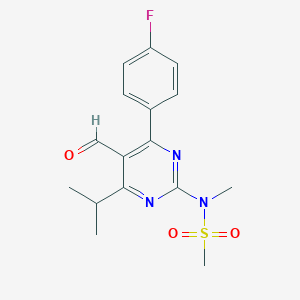

Synthesemethoden

Baehppas is found in various mushroom species, including Psilocybe baeocystis, Panaeolus cyanescens, and Gymnopilus luteofolius. The synthesis method for baehppas involves the extraction of the compound from these mushrooms using various methods such as liquid-liquid extraction, solid-phase extraction, or chromatography. The purity of the compound can be improved through further purification steps such as recrystallization or distillation.

Wissenschaftliche Forschungsanwendungen

Baehppas has potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have similar effects to psilocybin, including increased empathy, creativity, and openness. Baehppas may also have unique properties that make it a promising candidate for further research, such as its longer duration of action and lower potency compared to psilocybin.

Eigenschaften

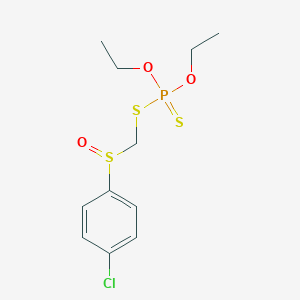

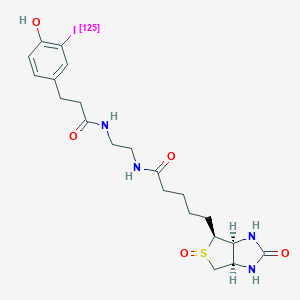

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IN4O5S/c22-14-11-13(5-7-16(14)27)6-8-19(29)24-10-9-23-18(28)4-2-1-3-17-20-15(12-32(17)31)25-21(30)26-20/h5,7,11,15,17,20,27H,1-4,6,8-10,12H2,(H,23,28)(H,24,29)(H2,25,26,30)/t15-,17-,20-,32?/m0/s1/i22-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAUSUVACKMLDN-PLXYZFCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)NCCNC(=O)CCC3=CC(=C(C=C3)O)[125I])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60926358 | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129244-73-1, 129312-14-7 | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodo-phenyl)propionamide alpha-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinylamidoethyl-3-(4-hydroxy-3-iodophenyl)propionamide beta-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129312147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({1-Hydroxy-3-[4-hydroxy-3-(~125~I)iodophenyl]propylidene}amino)ethyl]-5-(2-hydroxy-5-oxo-3,3a,4,5,6,6a-hexahydro-5lambda~4~-thieno[3,4-d]imidazol-4-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60926358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-3-methylbut-1-enyl]thiazole](/img/structure/B143176.png)